4-Benzyl-4-methylcyclohex-2-enone

Lipophilicity LogP Membrane Permeability

4-Benzyl-4-methylcyclohex-2-enone (CAS 1207111-35-0) is a substituted cyclohex‑2‑enone featuring geminal benzyl and methyl substituents at the C‑4 position, yielding a quaternary carbon center embedded in an α,β‑unsaturated ketone framework. Its computed molecular weight is 200.28 g mol⁻¹, with an XLogP3 of 3.2 and a topological polar surface area of 17.1 Ų, indicating moderate lipophilicity and limited hydrogen‑bonding capacity.

Molecular Formula C14H16O
Molecular Weight 200.28 g/mol
CAS No. 1207111-35-0
Cat. No. B059193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyl-4-methylcyclohex-2-enone
CAS1207111-35-0
Synonyms4-benzyl-4-Methylcyclohex-2-enone
Molecular FormulaC14H16O
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESCC1(CCC(=O)C=C1)CC2=CC=CC=C2
InChIInChI=1S/C14H16O/c1-14(9-7-13(15)8-10-14)11-12-5-3-2-4-6-12/h2-7,9H,8,10-11H2,1H3
InChIKeyGWUBDLBLYGGXJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzyl-4-methylcyclohex-2-enone (CAS 1207111-35-0) Procurement-Relevant Physicochemical and Structural Profile


4-Benzyl-4-methylcyclohex-2-enone (CAS 1207111-35-0) is a substituted cyclohex‑2‑enone featuring geminal benzyl and methyl substituents at the C‑4 position, yielding a quaternary carbon center embedded in an α,β‑unsaturated ketone framework. Its computed molecular weight is 200.28 g mol⁻¹, with an XLogP3 of 3.2 and a topological polar surface area of 17.1 Ų, indicating moderate lipophilicity and limited hydrogen‑bonding capacity [1]. The compound is offered by several chemical suppliers at purities typically ranging from 95 % to 98 % .

Why 4-Benzyl-4-methylcyclohex-2-enone Cannot Be Replaced by Common Cyclohexenone Analogs


The simultaneous presence of a benzyl and a methyl group at the C‑4 position distinguishes 4‑benzyl‑4‑methylcyclohex‑2‑enone from generic cyclohex‑2‑enone derivatives such as 4‑methylcyclohex‑2‑enone or 4‑benzylcyclohex‑2‑enone. This gem‑disubstitution pattern creates a sterically hindered quaternary center that markedly alters the conformational preferences of the ring and the electrophilic character of the enone moiety [1]. In contrast, mono‑substituted analogs lack this quaternary center, resulting in different reaction kinetics and product distributions in conjugate additions and cycloadditions [2]. These structural features directly impact the compound’s utility as a synthetic intermediate or fragrance precursor, making generic substitution ineffective for applications that require a defined steric and electronic profile.

Quantitative Differentiation Evidence for 4-Benzyl-4-methylcyclohex-2-enone Against Closest Analogs


Hydrophobicity Enhancement Relative to 4-Methylcyclohex-2-enone

The computed XLogP3 of 4‑benzyl‑4‑methylcyclohex‑2‑enone (3.2) exceeds that of the simpler analog 4‑methylcyclohex‑2‑enone (estimated XLogP3 ~1.4–1.7) by approximately 1.5–1.8 log units, reflecting a >30‑fold increase in octanol‑water partition coefficient [1][2]. This difference originates from the benzyl substituent, which adds substantial hydrophobic surface area without introducing additional hydrogen‑bond donors or acceptors.

Lipophilicity LogP Membrane Permeability Drug Design

Rotatable Bond Count and Conformational Rigidity vs. 4-Benzylcyclohex-2-enone

4‑Benzyl‑4‑methylcyclohex‑2‑enone contains exactly two rotatable bonds (the benzyl C–C bond and the carbonyl‑adjacent C–C bond), whereas a hypothetical mono‑substituted 4‑benzylcyclohex‑2‑enone (without the quaternary methyl) would possess a lower degree of conformational rigidity due to increased ring flexibility [1]. The quaternary methyl group restricts ring‑flipping motions, reducing the entropic penalty upon binding to a biological target or a chiral catalyst.

Molecular Flexibility Entropy Target Binding Conformational Analysis

Enone Reactivity Differentiation from Saturated 4-Benzyl-4-methylcyclohexanone

The α,β‑unsaturated carbonyl system in 4‑benzyl‑4‑methylcyclohex‑2‑enone enables conjugate (Michael) addition reactions that are impossible with the saturated ketone analog 4‑benzyl‑4‑methylcyclohexanone (CAS 54889-02-0) [1]. While no direct kinetic comparison has been published, the presence of the enone π‑system provides a second electrophilic site (β‑carbon) that doubles the synthetic utility of the scaffold.

Michael Addition Conjugate Addition Electrophilicity Synthetic Intermediate

Recommended Application Scenarios for 4-Benzyl-4-methylcyclohex-2-enone


Medicinal Chemistry Fragment Library Expansion

Owing to its moderate lipophilicity (XLogP3 = 3.2), low polar surface area (17.1 Ų), and conformational rigidity conferred by the quaternary C‑4 center, 4‑benzyl‑4‑methylcyclohex‑2‑enone is a suitable fragment for diversity‑oriented synthesis aimed at intracellular targets [1]. Its enone functionality allows further elaboration via Michael additions, while the benzyl group offers opportunities for hydrophobic interactions.

Asymmetric Synthesis and Chiral Ligand Design

The sterically congested quaternary carbon at C‑4 can serve as a stereochemical anchor in substrates for asymmetric catalysis. Although the compound itself is not chiral, derivatives bearing additional substituents on the cyclohexenone ring can benefit from the conformational bias imposed by the gem‑disubstitution, potentially leading to higher enantioselectivities in catalytic transformations [2].

Fragrance Intermediate Development

The presence of both a benzyl aromatic moiety and an enone functionality suggests potential utility as a precursor in fragrance synthesis. Related cyclohexenone derivatives are used by fragrance houses such as Symrise for superadditive olfactory enhancement [3]. While no specific olfactory data exist for 4‑benzyl‑4‑methylcyclohex‑2‑enone, its structural features align with scaffolds known to impart warm, woody, or spicy notes.

Quality‑Controlled Procurement for Sensitive Synthetic Sequences

Suppliers offer the compound at defined purities (95 % from Chemshuttle, 98 % from Leyan) with recommended storage at 2–8 °C to prevent degradation of the enone moiety . For reactions requiring high electrophilic consistency (e.g., multi‑step total synthesis), procuring the highest available purity minimizes side reactions originating from unknown impurities.

Technical Documentation Hub

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